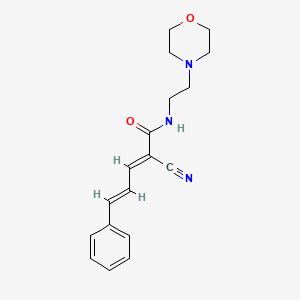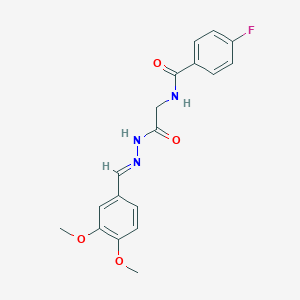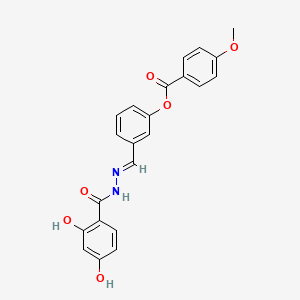
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carbaldéhyde est un composé organique synthétique appartenant à la classe des dérivés de pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé particulier est caractérisé par la présence d'un groupe dichlorophényle et d'un groupe P-tolyle liés au cycle pyrazole, ainsi que par un groupe fonctionnel carbaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carbaldéhyde implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la condensation du 2,4-dichlorobenzaldéhyde avec la P-tolylhydrazine en présence d'un catalyseur approprié. La réaction est réalisée dans un solvant organique tel que l'éthanol ou le méthanol, et le mélange est porté à reflux pendant plusieurs heures pour assurer une réaction complète. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne afin d'obtenir le composé souhaité avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'évolutivité du procédé. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, peut améliorer davantage le rendement et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles tels que des amines ou des thiols
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que des amines ou des thiols en présence d'une base comme l'hydroxyde de sodium
Principaux produits formés
Oxydation : Acide 3-(2,4-dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carboxylique.
Réduction : 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-méthanol.
Substitution : Divers dérivés de pyrazole substitués selon le nucléophile utilisé
4. Applications de la recherche scientifique
Le 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carbaldéhyde a trouvé des applications dans plusieurs domaines de la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme élément de base pour le développement de nouveaux matériaux.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment les maladies infectieuses et le cancer.
Industrie : Il est utilisé dans le développement de produits agrochimiques, de produits pharmaceutiques et d'autres produits chimiques de spécialité
5. Mécanisme d'action
Le mécanisme d'action du 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carbaldéhyde n'est pas entièrement compris, mais on pense qu'il implique des interactions avec des cibles et des voies moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, ce qui conduit à l'inhibition ou à l'activation de voies biochimiques spécifiques. Des études d'amarrage moléculaire ont suggéré que le composé peut former des complexes stables avec certaines cibles protéiques, ce qui pourrait expliquer ses activités biologiques observées .
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has found applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have suggested that the compound can form stable complexes with certain protein targets, which may explain its observed biological activities .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Bromophényl)-1-phényl-4-(1H-tétrazol-5-yl)-1H-pyrazol-5-amine
- 4-(3-(4-Bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl)benzènesulfonamide
- 3-(2,4-Dichlorophényl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-diméthylbutyrate
Unicité
Le 3-(2,4-Dichlorophényl)-1-P-tolyl-1H-pyrazole-4-carbaldéhyde est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, ce qui lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes dichlorophényle et P-tolyle, ainsi que la fonctionnalité aldéhyde, en fait un composé polyvalent pour diverses applications de synthèse et de recherche .
Propriétés
Numéro CAS |
618098-96-7 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3 |
Clé InChI |
NSBRQFHRAZGPPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)


![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)
![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

